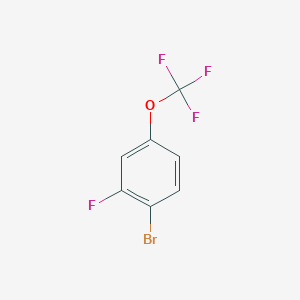

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHSGBETSENAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622230 | |

| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168971-68-4 | |

| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168971-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental workflows and the strategic importance of the trifluoromethoxy moiety are also discussed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 168971-68-4, is a substituted aromatic compound of significant interest in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a highly valued substituent in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 168971-68-4 | [1] |

| Molecular Formula | C₇H₃BrF₄O | [1] |

| Molecular Weight | 259.00 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/White crystalline powder | [2] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[2] | [2] |

| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H | [1] |

| InChIKey | KZMHSGBETSENAT-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br | [1] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. A summary of available Nuclear Magnetic Resonance (NMR) data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Data not explicitly found in the provided search results. |

| ¹³C NMR | Data not explicitly found in the provided search results. |

| ¹⁹F NMR | The trifluoromethyl group (-OCF₃) typically shows a singlet in the ¹⁹F NMR spectrum. The fluorine atom on the aromatic ring will exhibit coupling with adjacent protons.[3] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine or the trifluoromethoxy group onto a pre-functionalized benzene ring.

General Synthetic Strategies

A plausible and commonly employed method for the synthesis of related aryl bromides is the Sandmeyer reaction . This reaction involves the diazotization of an appropriate aniline precursor followed by treatment with a copper(I) bromide. In the context of this compound, the starting material would be 2-Fluoro-4-(trifluoromethoxy)aniline.

Detailed Experimental Protocol (Hypothetical, based on related procedures)

The following is a hypothetical experimental protocol for the synthesis of this compound based on established procedures for Sandmeyer reactions of similar anilines.[2]

Materials:

-

2-Fluoro-4-(trifluoromethoxy)aniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: A solution of 2-Fluoro-4-(trifluoromethoxy)aniline in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. Nitrogen gas evolution is typically observed.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2][4]

Role in Medicinal Chemistry

The trifluoromethoxy group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[5] These properties can significantly enhance the pharmacokinetic profile of a drug candidate by:

-

Improving Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation.

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulating pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups.

This compound serves as a scaffold to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into various drug classes, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6][7][8][9]

Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as an intermediate for the synthesis of novel herbicides, fungicides, and insecticides.[2][4] The presence of the trifluoromethoxy group can enhance the potency and environmental persistence of the active ingredients.[4]

Key Reactions and Experimental Workflows

The bromine atom in this compound provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. This compound can be coupled with a wide range of boronic acids or their esters to generate more complex molecular architectures.[10]

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide similar to the title compound.[11][12]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, particularly the trifluoromethoxy moiety, makes it a sought-after intermediate for the development of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is crucial for researchers aiming to leverage its potential in their synthetic endeavors. The continued exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel and impactful molecules.

References

- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent in modern drug design due to its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 168971-68-4[4] |

| Molecular Formula | C₇H₃BrF₄O[4] |

| Molecular Weight | 259.00 g/mol [4] |

| Appearance | White crystalline powder[1] |

| Melting Point | 65-68 °C[1] |

| Solubility | Sparingly soluble in water; highly soluble in methanol, ethanol, acetone[1] |

| InChI Key | KZMHSGBETSENAT-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br[4] |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The logical flow for a plausible synthesis route, starting from 3-fluoro-4-(trifluoromethoxy)aniline, is outlined below. This multi-step process involves bromination followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a two-step synthesis starting from 3-fluoro-4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Suspend 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. Cool the mixture and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with sodium hydroxide solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be further purified by distillation or column chromatography.

Applications in Drug Discovery and Development

The trifluoromethoxy group is often referred to as a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding interactions with its biological target.[3]

This compound serves as a key building block for introducing this beneficial moiety into more complex molecules. It is particularly useful in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology. The bromine atom provides a reactive handle for cross-coupling reactions to build the core structure of the inhibitor.

Representative Signaling Pathway: Kinase Inhibition

Many anti-cancer drugs function by inhibiting specific protein kinases that are overactive in tumor cells. A drug molecule synthesized from this compound could potentially target such a pathway. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cell proliferation and survival.

Caption: A generic MAP-Kinase signaling pathway targeted by kinase inhibitors.

Reactivity and Further Transformations

The bromine atom in this compound is amenable to a variety of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various boronic acids or esters to generate a wide range of derivatives.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a solvent such as toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction is a well-defined catalytic cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

- 4. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The presence of multiple halogen substituents significantly influences the electron distribution within the aromatic ring, affecting its reactivity and physical properties.

Chemical Identifiers:

Quantitative Physicochemical Data:

There is conflicting information in the public domain regarding the physical state of this compound. Some sources describe it as a white crystalline powder, while others list it as a pale yellow liquid. This discrepancy may be due to polymorphism or the presence of impurities. The available data is summarized below.

| Property | Value | Source |

| Physical State | White crystalline powder OR Pale yellow liquid | [1],[7] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 158.457 °C at 760 mmHg | [7] |

| Density | 1.724 g/cm³ | [7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbons in the benzene ring, with their chemical shifts influenced by the electronegative substituents. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

Synthesis:

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route could involve the bromination of 2-fluoro-4-(trifluoromethoxy)benzene. The directing effects of the fluorine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Reactivity:

The bromine atom in this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.

Logical Relationship for Synthesis and Reactivity:

Experimental Protocols

Due to the lack of a specific published protocol for this exact molecule, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for such aryl bromides, is provided below. This protocol should be adapted and optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Applications

This compound is a valuable intermediate in several key areas of chemical research and development:

-

Pharmaceuticals: It serves as a building block for the synthesis of novel drug candidates.[1][12] The trifluoromethoxy group can improve a molecule's pharmacokinetic profile.

-

Agrochemicals: This compound is used in the development of new pesticides and herbicides.[1][12]

-

Materials Science: It is utilized in the synthesis of liquid crystals and other functional materials.[1][12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the material safety data sheet (MSDS) before handling this chemical.[2][13][14]

References

- 1. nbinno.com [nbinno.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]

- 4. This compound | 168971-68-4 [chemicalbook.com]

- 5. kemix.com.au [kemix.com.au]

- 6. 168971-68-4 | this compound - Capot Chemical [capotchem.com]

- 7. This compound CAS 168971-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS: 168971-68-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. This compound | 168971-68-4 [sigmaaldrich.com]

- 11. 168971-68-4|this compound|BLD Pharm [bldpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. keyorganics.net [keyorganics.net]

- 14. SDS of this compound, Safety Data Sheets, CAS 168971-68-4 - chemBlink [ww.chemblink.com]

Physical and chemical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. It includes detailed information on its synthesis, reactivity, and safety protocols, designed to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄O.[1] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 168971-68-4 | [1][2] |

| Molecular Formula | C₇H₃BrF₄O | [1] |

| Molecular Weight | 259.00 g/mol | [1] |

| Physical Form | Liquid | [3][4] |

| Appearance | Colorless to yellow liquid | [3] |

| Computed XLogP3 | 3.9 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 4 | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for the functionalization of aromatic rings. A potential synthetic pathway is outlined below.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical):

A common method for the bromination of an activated or deactivated benzene ring is electrophilic aromatic substitution using N-Bromosuccinimide (NBS) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

-

Reaction Setup: To a solution of the starting material, 1-fluoro-3-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide.

-

Bromination: Slowly add N-Bromosuccinimide to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed experimental spectra are not publicly available, typical spectral characteristics can be inferred.

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectral data available from suppliers. | [5] |

| ¹³C NMR | Spectral data available from suppliers. | [6] |

| FT-IR | Neat and ATR-IR spectra available. | [1] |

| Mass Spectrometry | Data available from suppliers. |

Note: Researchers should obtain specific spectral data from the supplier or through their own analysis for confirmation of structure and purity.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various organic transformations, particularly in cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups influences the reactivity of the aromatic ring.

Key Reactions:

-

Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.[7]

-

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in a wide range of nucleophilic addition and substitution reactions.

-

Lithiation: Reaction with strong organolithium bases can lead to lithium-halogen exchange, providing another route to a nucleophilic aromatic species.

Diagram 2: Reactivity in Suzuki Coupling

Caption: Suzuki coupling reaction of the title compound.

Applications:

The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Therefore, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its fluorinated nature also makes it a precursor for advanced materials with unique electronic and physical properties.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS).

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source:[4]

Handling Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagram 3: Laboratory Safety Workflow

Caption: General laboratory safety workflow for handling chemicals.

This technical guide provides a summary of the available information on this compound. Researchers and scientists are encouraged to consult the original literature and safety data sheets from suppliers for the most detailed and up-to-date information.

References

- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SDS of this compound, Safety Data Sheets, CAS 168971-68-4 - chemBlink [ww.chemblink.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 168971-68-4 [sigmaaldrich.com]

- 5. This compound(168971-68-4) 1H NMR [m.chemicalbook.com]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 7. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene molecular formula and weight

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The document details its chemical properties, potential synthetic routes, reactivity, and applications, with a focus on its role as a versatile building block in the development of novel molecules.

Chemical Properties and Identifiers

This compound is a substituted benzene derivative containing bromine, fluorine, and a trifluoromethoxy group. These functionalities impart unique chemical properties that make it a valuable intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₃BrF₄O[1] |

| Molecular Weight | 259.00 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 168971-68-4[1] |

| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[1] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic pathways, typically involving the introduction of one of the halogen substituents onto a pre-functionalized benzene ring. A common strategy involves the bromination of a fluorinated trifluoromethoxybenzene precursor.

Conceptual Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound, illustrating the key transformation.

Caption: Generalized synthetic workflow for the preparation of the target compound.

Representative Experimental Protocol: Electrophilic Bromination

This protocol is a representative example based on common organic synthesis methodologies for aromatic bromination. Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it portion-wise or via the dropping funnel to the reaction mixture at 0 °C.

-

Catalyst (Optional): A catalytic amount of a Lewis acid or a radical initiator like AIBN can be added to facilitate the reaction, depending on the chosen brominating agent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

The presence of a bromine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The trifluoromethoxy group is a desirable feature in many modern pharmaceuticals, as it can enhance properties like metabolic stability and target binding affinity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile building block in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Common cross-coupling reactions involving the title compound.

Applications in Drug Development

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a key intermediate for introducing the trifluoromethoxyphenyl moiety into potential drug candidates. The fluorinated nature of this compound is particularly relevant, as approximately 20% of all pharmaceuticals are fluorinated compounds.

References

A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.

Chemical Identity and Synonyms

This compound is a halogenated aromatic compound valued for its utility as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts specific reactivity that is leveraged in various chemical transformations.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 168971-68-4[2][4] |

| Molecular Formula | C₇H₃BrF₄O[2] |

| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[2] |

| InChIKey | KZMHSGBETSENAT-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br[2] |

| EC Number | 675-086-1[2] |

| PubChem CID | 22065211[2] |

Physicochemical Properties

The compound is typically a white crystalline powder or a clear, colorless to yellow liquid.[3][4] It is sparingly soluble in water but shows high solubility in common organic solvents like methanol, ethanol, and acetone.[4] While stable under normal conditions, it is sensitive to light and moisture.[4]

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Weight | 259.00 g/mol | [2] |

| Exact Mass | 257.93034 Da | [2] |

| Melting Point | 65-68°C | [4] |

| Boiling Point | ~78°C | [1] |

| Density | ~1.724 g/cm³ | [1] |

| Flash Point | 72.5°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and related fluorinated aromatic compounds typically involves electrophilic aromatic substitution or modifications of pre-functionalized benzene rings. A common strategy is the bromination of a corresponding fluorinated trifluoromethoxybenzene precursor.

General Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated or moderately activated aromatic ring, which can be adapted for the synthesis of the title compound.

-

Precursor Solubilization: Dissolve the starting material, 2-fluoro-4-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring vigorously. The addition should be controlled to maintain the temperature below 5°C.

-

Catalysis (if necessary): For less reactive substrates, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) may be required.[5] The catalyst should be added to the substrate solution before the addition of the brominating agent.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.

Chemical Reactivity and Applications

The bromine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate.[6]

Key Applications:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of anti-cancer, anti-viral, and anti-inflammatory drugs.[4] The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and target binding affinity.[6]

-

Agrochemicals: The compound is used to synthesize fungicides and herbicides, such as fluoroxypyrid and fludioxonil.[4]

-

Materials Science: It is a building block for electrochromic materials used in smart windows and displays, and for liquid crystals used in LCD screens.[4]

Workflow: Role in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[6] These reactions enable the formation of complex molecular architectures.

Caption: Workflow of cross-coupling reactions using the title compound.

Logical Relationship: Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.

Caption: Functional group contributions to the compound's reactivity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a directing fluorine atom, and a lipophilic trifluoromethoxy group, makes it a valuable synthon for the introduction of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into complex molecules. This guide details its physical and spectroscopic properties, key synthetic applications with experimental protocols, and visual representations of its reaction pathways.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Physical Properties

| Property | Value | Reference |

| CAS Number | 168971-68-4 | [1][2][][4] |

| Molecular Formula | C₇H₃BrF₄O | [4][5] |

| Molecular Weight | 259.00 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 78 °C at 48 torr | [6] |

| Density | ~1.71 g/cm³ | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [2] |

| ¹³C NMR | Spectra available from commercial suppliers. | |

| ¹⁹F NMR | The trifluoromethoxy group provides a distinct signal. | [7] |

| IR Spectroscopy | Spectra available in public databases. | [5] |

| Mass Spectrometry | m/z peaks corresponding to the isotopic distribution of bromine are characteristic. |

Key Synthetic Transformations

This compound is a versatile substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by the bromine atom, which readily participates in cross-coupling reactions and the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound serves as an excellent coupling partner with a wide range of boronic acids and their derivatives.[6][8]

Experimental Protocol: Synthesis of 2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

This protocol is adapted from established procedures for analogous aryl bromides.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 mmol)

-

(4-cyanophenyl)boronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

-

Potassium carbonate (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried round-bottom flask, add this compound, (4-cyanophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This compound can be coupled with a range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[6]

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-(trifluoromethoxy)aniline

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

-

This compound (1.0 mmol)

-

Benzylamine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

-

Xantphos (0.04 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

-

Add this compound and benzylamine.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Grignard Reagent Formation

The bromine atom of this compound allows for the facile formation of the corresponding Grignard reagent, 2-fluoro-4-(trifluoromethoxy)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl group.

Experimental Protocol: Formation of 2-Fluoro-4-(trifluoromethoxy)phenylmagnesium Bromide and Reaction with Benzaldehyde

This protocol is a general procedure for Grignard reagent formation and subsequent reaction.[9]

Diagram of Grignard Reagent Formation and Reaction

References

- 1. nbinno.com [nbinno.com]

- 2. 168971-68-4|this compound|BLD Pharm [bldpharm.com]

- 4. 168971-68-4 | this compound - Capot Chemical [capotchem.com]

- 5. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Trifluoromethoxy Substituted Benzene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trifluoromethoxy substituted benzene compounds, focusing on their synthesis, physicochemical properties, and critical applications in modern drug discovery and development. The unique properties conferred by the trifluoromethoxy (-OCF₃) group, such as enhanced lipophilicity and metabolic stability, make these compounds invaluable scaffolds in medicinal chemistry.

Introduction: The Rise of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen."[1][2] Its incorporation into a benzene ring dramatically alters the molecule's electronic and physical properties.[3] Unlike a simple methoxy group, which is metabolically labile, the trifluoromethoxy group is robust and significantly more lipophilic.[1][4] These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]

Trifluoromethoxy substituted benzene derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[6][7] Their unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune the properties of drug candidates to enhance efficacy and bioavailability.[5][8]

Physicochemical and Electronic Properties

The trifluoromethoxy group imparts a unique set of properties that distinguish it from other common substituents. It is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[4][9] However, the oxygen lone pairs allow it to act as a weak π-donor, directing electrophilic attack to the ortho and para positions, with a strong preference for para substitution.[9]

Comparative Data of Key Substituents

The following table summarizes and compares the key physicochemical parameters of the trifluoromethoxy group with other frequently used substituents in drug design.

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Metabolic Stability |

| -OCF₃ | +1.04 [1][2] | Strongly Electron-Withdrawing | High [5] |

| -CF₃ | +0.88[5] | Strongly Electron-Withdrawing[5] | High[5] |

| -Cl | +0.71 | Electron-Withdrawing | Moderate |

| -CH₃ | +0.56 | Electron-Donating | Low (Prone to Oxidation) |

| -OCH₃ | -0.02 | Electron-Donating | Low (Prone to O-dealkylation) |

Properties of Representative Compounds

The table below lists the physical properties of (trifluoromethoxy)benzene and a common synthetic intermediate, 4-(trifluoromethoxy)nitrobenzene.

| Property | (Trifluoromethoxy)benzene | 4-(Trifluoromethoxy)nitrobenzene |

| CAS Number | 456-55-3[10] | 713-65-5[8] |

| Molecular Formula | C₇H₅F₃O[11][12] | C₇H₄F₃NO₃[8] |

| Molecular Weight | 162.11 g/mol [11][12] | 207.11 g/mol [8] |

| Melting Point | -49.9 °C[10][11] | 15 °C[8] |

| Boiling Point | 102 °C[10][11] | 217.4 °C[8] |

| Density | 1.226 g/mL at 25 °C[10][11] | ~1.5 g/cm³[8] |

| Refractive Index (n20/D) | 1.406[10][11] | 1.476[8] |

| Vapor Pressure | 41.3 mmHg at 25 °C[10] | 0.2 mmHg at 25 °C[8] |

| Flash Point | 12 °C (53.6 °F) | 85.3 °C[8] |

Synthesis of Trifluoromethoxy Substituted Benzenes

Several synthetic strategies have been developed to introduce the trifluoromethoxy group onto a benzene ring. The choice of method often depends on the starting material and the desired substitution pattern.

Key Synthetic Methodologies

-

From Phenols via Fluoroformates: A two-step method where phenols are first converted to aryl fluoroformates, which are then treated with sulfur tetrafluoride (SF₄). This approach involves highly toxic reagents.[9]

-

From Anisoles via Chlorination/Fluorination: This classic approach involves the exhaustive chlorination of the methoxy group in an anisole derivative to form a trichloromethoxy intermediate, followed by nucleophilic fluorination using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[9]

-

Radical C-H Trifluoromethoxylation: Modern methods allow for the direct trifluoromethoxylation of aromatic C-H bonds. One approach uses bis(trifluoromethyl)peroxide (BTMP) as a source of •OCF₃ radicals, which can be activated by visible light photoredox catalysis or TEMPO catalysis.[13]

-

Nucleophilic Trifluoromethoxylation: This involves the use of a nucleophilic "OCF₃⁻" source. Reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS OCF₃) can act as a direct transfer agent.[9] Alternatively, the trifluoromethoxide anion can be generated in situ from precursors like 2,4-dinitro(trifluoromethoxy)benzene.[2]

Generalized Experimental Workflow

The following diagram illustrates a common synthetic pathway starting from a substituted anisole.

Caption: General workflow for anisole to trifluoromethoxybenzene conversion.

Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroanisole

This protocol is a representative example of the chlorination/fluorination sequence, a robust and scalable method.[14][15]

Step 1: Synthesis of 1-Chloro-4-(trichloromethoxy)benzene

-

Reactor Setup: A 1000 mL multi-neck reactor is equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube.

-

Solvent and Reactant Charging: The reactor is charged with a suitable high-boiling solvent (e.g., 150g of p-chlorotrifluoromethylbenzene). The mixture is heated to reflux (approx. 139-140 °C).[7]

-

Reaction Initiation: Once reflux begins, chlorine gas is introduced through the gas inlet. A solution of 4-chloroanisole and a radical initiator (e.g., azobisisobutyronitrile, AIBN) dissolved in the same solvent is added dropwise over several hours.[7][15]

-

Monitoring and Completion: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired trichloromethoxy intermediate is the major product.

-

Work-up: Upon completion, the reaction mixture is cooled, and excess dissolved chlorine and HCl are purged with an inert gas like nitrogen. The solvent may be removed under reduced pressure to yield the crude trichloromethoxy intermediate, which is often used directly in the next step.[14]

Step 2: Synthesis of 1-Chloro-4-(trifluoromethoxy)benzene

-

Reactor Setup: The crude 1-chloro-4-(trichloromethoxy)benzene is transferred to a suitable pressure reactor (autoclave), such as one made of SS 316 or Hastelloy.

-

Fluorination: Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave.[14]

-

Reaction Conditions: The autoclave is sealed and heated to a temperature between 80-100 °C. The reaction is maintained under pressure (e.g., 2.8 MPa) for 3-6 hours.[7][14]

-

Work-up and Purification: After cooling and venting, the reaction mixture is carefully quenched with water. The organic layer is separated, washed (e.g., with water and a mild base), and dried.

-

Isolation: The final product, 1-chloro-4-(trifluoromethoxy)benzene, is isolated and purified by fractional distillation under reduced pressure.[7]

Applications in Drug Development

The strategic incorporation of a trifluoromethoxy group is a powerful tool for optimizing lead compounds into viable drug candidates.

Impact on Pharmacokinetic Properties (ADME)

The primary benefit of the -OCF₃ group lies in its ability to enhance a molecule's drug-like properties.

Caption: Logical flow from -OCF₃ properties to pharmacokinetic benefits.

-

Increased Lipophilicity: The high lipophilicity of the -OCF₃ group enhances the ability of a drug to cross biological membranes, such as the intestinal lining for oral absorption and the blood-brain barrier (BBB) for CNS-targeting drugs.[1][5]

-

Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethoxy group highly resistant to enzymatic degradation (e.g., cytochrome P450 oxidation), which can block common metabolic pathways, increase the drug's half-life, and improve its overall bioavailability.[5][8]

-

Modulation of pKa and Conformation: The group's strong electron-withdrawing nature can influence the pKa of nearby acidic or basic centers, affecting solubility and receptor binding interactions.

Case Study: Riluzole

Riluzole is a prominent example of a successful drug featuring a trifluoromethoxy group. Used in the treatment of amyotrophic lateral sclerosis (ALS), the -OCF₃ moiety is critical to its function. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to act on the central nervous system.[5] Furthermore, the group's metabolic stability contributes to a favorable pharmacokinetic profile, improving its bioavailability and duration of action.[5]

Signaling Pathway Modulation

Trifluoromethoxy-substituted compounds can interact with a variety of biological targets, including enzymes and receptors. The diagram below provides a generalized illustration of how such a compound might modulate a cellular signaling pathway after binding to its target receptor.

Caption: General model of a signaling pathway modulated by an Ar-OCF₃ drug.

Conclusion

Trifluoromethoxy substituted benzene compounds represent a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties, high lipophilicity, and exceptional metabolic stability conferred by the -OCF₃ group provide a powerful strategy for optimizing molecular properties. For researchers in drug development, a deep understanding of the synthesis and behavior of these compounds is essential for the rational design of next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles. As synthetic methodologies continue to advance, the accessibility and application of these valuable building blocks are poised to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 7. Page loading... [wap.guidechem.com]

- 8. innospk.com [innospk.com]

- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 10. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]

- 11. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]

- 12. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 15. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Discovery and Synthesis of Halogenated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and synthetic methodologies for halogenated aromatic compounds. It is designed to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed experimental protocols, comparative data, and a historical perspective on this vital class of molecules.

Discovery and Natural Occurrence

The journey of halogenated aromatic compounds began with their discovery in natural sources. Far from being mere synthetic curiosities, these molecules are integral components of the chemical arsenals of a vast array of terrestrial and marine organisms. The number of known naturally occurring organohalogen compounds has seen an astronomical rise, from fewer than 50 in 1968 to approximately 8,400 in recent years[1][2]. These compounds are produced by marine algae, sponges, corals, fungi, and bacteria, and they exhibit a wide range of biological activities, including antimicrobial and anticancer properties[3].

The biosynthesis of these compounds is a testament to nature's ingenuity, employing a variety of halogenating enzymes. These include haloperoxidases, non-heme Fe(II)/α-ketoglutarate-dependent halogenases, and flavin-dependent halogenases, which can incorporate chlorine, bromine, and iodine into aromatic structures with high efficiency and selectivity.[4]

The synthetic history of halogenated aromatic compounds dates back to the early 19th century. A pivotal moment in this history was the work of Eilhard Mitscherlich, who, in 1834, synthesized several halogenated benzene derivatives, including trichlorobenzene and hexachlorobenzene.[5] This marked the beginning of the exploration of synthetic routes to these valuable compounds, which would later become cornerstones of the pharmaceutical, agrochemical, and materials science industries.

Synthetic Methodologies

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method depends on the desired halogen, the nature of the aromatic substrate, and the required regioselectivity. This section details the core synthetic strategies, providing both theoretical background and practical experimental protocols.

Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution (EAS) is the most common method for the direct halogenation of aromatic rings.[6][7][8] The reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.

Mechanism of Electrophilic Aromatic Halogenation

Caption: General mechanism of electrophilic aromatic halogenation.

Aromatic rings bearing electron-donating groups (e.g., -OH, -OR, -NH₂) are highly activated towards electrophilic substitution and often do not require a strong Lewis acid catalyst.

Table 1: Comparison of Halogenation Methods for Activated Aromatic Compounds

| Substrate | Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |

| Anisole | N-chloroamines | Trifluoroacetic acid | Room Temp | High | Highly para-selective | [9] |

| Anisole | (NH₄)₂S₂O₈ / NCS | Photocatalyst | Room Temp | 92 | para-selective | [10] |

| Phenol | Br₂ (1 equiv) | CCl₄ | < 5 | - | Monobromination at para | [11] |

| Aniline | CuBr₂ | Ionic Liquid | Room Temp | High | para-selective | [12] |

| o-Nitroaniline | KI / K₂SO₄ / HCl | Methanol/Water | Room Temp | High | p-Iodo-o-nitroaniline | [5] |

Experimental Protocol: Para-Chlorination of Anisole [10]

-

Materials: Anisole, N-Chlorosuccinimide (NCS), Ammonium Persulfate ((NH₄)₂S₂O₈), Photocatalyst (e.g., Ru(bpy)₃Cl₂), Acetonitrile.

-

Procedure:

-

In a reaction vessel, dissolve anisole and a sacrificial oxidant, (NH₄)₂S₂O₈, in acetonitrile.

-

Add N-Chlorosuccinimide (NCS) and the photocatalyst to the solution.

-

Irradiate the mixture with visible light at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to yield 4-chloroanisole.

-

Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and require more forcing conditions for halogenation, typically involving a strong Lewis acid catalyst.

Experimental Protocol: Bromination of Nitrobenzene

-

Materials: Nitrobenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add nitrobenzene and anhydrous iron(III) bromide.

-

Heat the mixture to 140 °C.

-

Slowly add bromine to the reaction mixture.

-

Reflux the mixture until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by distillation or recrystallization to obtain m-bromonitrobenzene.

-

Sandmeyer Reaction

The Sandmeyer reaction provides an indirect method for the halogenation of aromatic rings, starting from an aromatic amine.[13] The amine is first converted to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[14][15]

Workflow for the Sandmeyer Reaction

Caption: Key steps in the Sandmeyer reaction for aryl halide synthesis.

Experimental Protocol: Synthesis of Chlorobenzene via Sandmeyer Reaction [16]

-

Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

-

Procedure:

-

Diazotization: Dissolve aniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Halogenation: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Steam distill the mixture to isolate the crude chlorobenzene.

-

Separate the organic layer, wash with sodium hydroxide solution and then water, dry over anhydrous calcium chloride, and purify by distillation.

-

Metal-Catalyzed Halogenation

Modern synthetic chemistry has seen the development of powerful metal-catalyzed methods for the formation of carbon-halogen bonds, offering milder reaction conditions and broader substrate scope.

The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines from aryl halides.[6] While traditionally used for C-O, C-S, and C-N bond formation, modifications of this reaction can be applied to the synthesis of halogenated biaryls.[2][17]

Table 2: Conditions for Ullmann-type Reactions

| Reaction Type | Aryl Halide | Nucleophile | Catalyst | Solvent | Temperature (°C) | Reference |

| Ether Synthesis | Aryl Iodide | Phenol | Cu Nanoparticles | Acetonitrile | 50-60 | [18] |

| Amine Synthesis | Aryl Bromide | Aniline | CuI / Phenanthroline | DMF | High Temp | [6] |

| Biaryl Synthesis | Aryl Halide | Aryl Halide | Activated Copper | DMF | > 100 | [2] |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[3][7] This reaction is not a direct halogenation method but is crucial in the synthesis of complex molecules where a halogenated aromatic is a key intermediate.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

The introduction of fluorine into aromatic rings is of particular importance in medicinal chemistry.[1] Due to the high reactivity of elemental fluorine, direct fluorination is often challenging.[19] Consequently, a variety of metal-catalyzed and nucleophilic fluorination methods have been developed.

Table 3: Selected Modern Aromatic Fluorination Methods

| Method | Aryl Precursor | Fluorinating Agent | Catalyst | Key Features | Reference |

| Nucleophilic Fluorination | Aryl Bromide/Iodide | AgF / KF | Pd-based | Broad scope, minimal reduction byproducts | [20][21] |

| Copper-Catalyzed | Aryl Halide | AgF | Cu-based | Requires directing groups in some cases | [1] |

| Balz-Schiemann | Aryl Diazonium Salt | HBF₄ or NaBF₄ | Thermal | Classic method for fluoroarenes | [19] |

Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide [20][21]

-

Materials: Aryl bromide, Silver(I) fluoride (AgF), Potassium fluoride (KF), Palladium precatalyst (e.g., AdBrettPhos-based), Toluene.

-

Procedure:

-

In a glovebox, charge a reaction vial with the aryl bromide, silver(I) fluoride, potassium fluoride, and the palladium precatalyst.

-

Add anhydrous toluene to the vial.

-

Seal the vial and heat the reaction mixture at the specified temperature (e.g., 110-130 °C) for the required time.

-

Monitor the reaction by GC-MS or ¹⁹F NMR.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Applications in Drug Development

The unique physicochemical properties imparted by halogens—such as increased lipophilicity, metabolic stability, and altered electronic character—make halogenated aromatic compounds indispensable in drug design. Halogen atoms can modulate the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile. The deliberate introduction of halogens is a common strategy in lead optimization to enhance efficacy and reduce off-target effects.

Logical Relationship in Drug Discovery Workflow

Caption: Role of halogenation in the drug discovery process.

Conclusion

The field of halogenated aromatic compounds continues to evolve, driven by the demand for novel pharmaceuticals, agrochemicals, and functional materials. While classic methods like electrophilic aromatic substitution remain workhorses in synthesis, modern metal-catalyzed reactions have opened new avenues for the efficient and selective introduction of halogens. This guide provides a foundational understanding and practical protocols for the synthesis of these important molecules, empowering researchers to further innovate in this exciting area of chemistry.

References

- 1. Copper Catalyzed Fluorination of Aryl Halides - Liam Sharninghausen [grantome.com]

- 2. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 9. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 12. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 15. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

- 16. youtube.com [youtube.com]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 19. CK12-Foundation [flexbooks.ck12.org]

- 20. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals